Part 1: Chemical Identity and Structure of Tianeptine-d4
Part 1: Chemical Identity and Structure of Tianeptine-d4
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Tianeptine-d4
Introduction: The Role of Tianeptine and the Analytical Imperative for a Deuterated Standard
Tianeptine is a pharmacologically unique compound, structurally classified as a tricyclic antidepressant, but with a distinct mechanism of action.[1][2] Unlike typical antidepressants that inhibit serotonin reuptake, tianeptine was historically thought to enhance it, though its primary mechanism is now understood to be agonism at the µ-opioid receptor.[3][4] It is prescribed in parts of Europe, Asia, and Latin America for major depressive disorder and anxiety.[1][5]
The growing prevalence of tianeptine in non-medical contexts and its unique pharmacokinetic profile necessitate highly accurate and precise methods for its quantification in complex biological matrices like plasma and urine. In the field of quantitative mass spectrometry, the gold standard for achieving such accuracy is Isotope Dilution Mass Spectrometry (IDMS).[6] This technique relies on a stable isotope-labeled internal standard (SIL-IS), a version of the analyte molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope.
This guide provides a detailed technical overview of Tianeptine-d4, a deuterated analog of tianeptine, designed specifically for use as an internal standard. We will explore its precise chemical structure, molecular weight, and the fundamental principles that make it an indispensable tool for researchers, clinical toxicologists, and drug development professionals.
A precise understanding of the internal standard's structure is foundational to its correct application. This section deconstructs the Tianeptine-d4 molecule.
Nomenclature and Chemical Identifiers
The nomenclature for deuterated standards can vary between suppliers. The most commonly referenced variant is detailed below.
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Systematic Name: 7-[(3-Chloro-6,11-dihydro-6-methyldibenzo[c,f][6][7]thiazepin-11-yl)amino]heptanoic Acid-d4 S,S-Dioxide
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Common Synonyms: Tianeptine-d4 (Major), Coaxil-d4[8]
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Parent Compound CAS Number: 72797-41-2 (Tianeptine)[2][9][10]
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Tianeptine-d4 CAS Number: Not consistently assigned; often listed as N/A.[8][11] Researchers should rely on the Certificate of Analysis (CoA) from the supplier for lot-specific identification.
The Core Tianeptine Structure
To understand the deuterated analog, one must first understand the parent molecule. Tianeptine possesses a dibenzothiazepine nucleus, which is a tricyclic system containing a seven-membered ring with nitrogen and sulfur atoms. A key feature is the aminoheptanoic acid side chain attached at the 11-position of this core, which is crucial for its biological activity.[4][5]
Isotopic Labeling: The "d4" Designation
The "-d4" in Tianeptine-d4 signifies the replacement of four hydrogen (¹H) atoms with four deuterium (²H) atoms. In the most prevalent commercial standard, "Tianeptine-d4 (Major)", this labeling is strategically placed on the heptanoic acid side chain.[8][12] This placement is a deliberate experimental choice. Deuterium labeling on a stable part of the molecule, away from sites of metabolic action, ensures that the internal standard and the analyte have nearly identical chromatographic retention times and ionization efficiencies, a critical requirement for effective IDMS.[6][13]
Caption: Fig 1. Conceptual Structure of Tianeptine-d4.
Part 2: Physicochemical Properties
The key physical property differentiating Tianeptine-d4 from its parent compound is its mass. This deliberate mass shift is what allows a mass spectrometer to distinguish between the analyte and the internal standard.
Molecular Formula and Weight
The addition of four deuterium atoms results in a predictable increase in the molecular weight of the compound. The properties are summarized in the table below for direct comparison.
| Property | Tianeptine (Parent) | Tianeptine-d4 (Major) |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S | C₂₁H₂₁D₄ClN₂O₄S[8][11][12] |
| Average Molecular Weight | 436.95 g/mol [2] | 440.98 g/mol [8][12] |
| Monoisotopic Mass | 436.1227 Da | 440.1478 Da |
Note: Another variant, Tianeptine-d5, with a molecular formula of C₂₀H₂₀D₅NO₄ and a molecular weight of 348.45 g/mol , has also been listed by some suppliers, indicating different deuteration patterns may exist.[14] Users must always refer to the supplier's CoA.
Basis of Molecular Weight Calculation
The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula. The key difference arises from the atomic mass of hydrogen versus deuterium:
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Hydrogen (¹H): ~1.008 amu
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Deuterium (²H or D): ~2.014 amu
The replacement of four hydrogen atoms with four deuterium atoms increases the mass by approximately 4.024 amu, accounting for the difference observed between Tianeptine and Tianeptine-d4.
Part 3: Application in Quantitative Analysis
The utility of Tianeptine-d4 is realized in its application as an internal standard. Its design is intrinsically linked to the principles of high-precision analytical chemistry.
The Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (Tianeptine-d4) to an unknown sample containing the analyte (Tianeptine) at the very beginning of the sample preparation process.[6] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same physical losses during extraction, evaporation, and reconstitution, and the same ionization suppression or enhancement effects within the mass spectrometer's ion source.[7][15]
The mass spectrometer, however, can easily differentiate the two compounds based on their mass-to-charge (m/z) ratio. The instrument measures the peak area ratio of the analyte to the internal standard. Since both are affected proportionally by experimental variations, this ratio remains constant and directly corresponds to the analyte's concentration. This effectively cancels out analytical error, leading to superior accuracy and precision.[6]
Experimental Protocol: Tianeptine Quantification in Human Plasma
The following is a representative step-by-step methodology for the use of Tianeptine-d4 in a bioanalytical workflow.
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Preparation of Standards:
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Prepare a primary stock solution of Tianeptine-d4 in a suitable organic solvent (e.g., methanol).
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From this, prepare a dilute working internal standard (IS) solution. This working solution will be spiked into all samples.
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Separately, prepare calibration curve standards and quality control (QC) samples by spiking known amounts of unlabeled Tianeptine into blank plasma.
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-
Sample Preparation:
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Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
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Add a precise volume (e.g., 10 µL) of the Tianeptine-d4 working IS solution to every tube. Vortex briefly. This is the critical IDMS step.
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Perform protein precipitation by adding an organic solvent (e.g., 300 µL of acetonitrile). Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Inject the reconstituted samples into an LC-MS/MS system.
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The liquid chromatography (LC) step separates Tianeptine from other endogenous components. Tianeptine-d4 will co-elute with unlabeled Tianeptine.
-
The mass spectrometer is set to monitor specific mass transitions for both Tianeptine and Tianeptine-d4 (Selected Reaction Monitoring, SRM).
-
Example Transitions:
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Tianeptine: Q1 m/z 437.1 -> Q3 m/z [product ion]
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Tianeptine-d4: Q1 m/z 441.1 -> Q3 m/z [corresponding product ion]
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-
-
Data Processing:
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Integrate the peak areas for both the Tianeptine and Tianeptine-d4 transitions.
-
Calculate the peak area ratio (Tianeptine Area / Tianeptine-d4 Area) for all samples.
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Construct a calibration curve by plotting the peak area ratio versus concentration for the calibration standards.
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Determine the concentration of Tianeptine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: Fig 2. Isotope Dilution LC-MS/MS Workflow.
A Self-Validating System
The protocol described is considered self-validating because the internal standard acts as a built-in control for nearly every variable in the analytical process. Any random or systematic error that would affect the final measurement of the analyte—such as incomplete extraction recovery, sample loss during transfer, or fluctuations in instrument sensitivity—will affect the internal standard to the same degree. By measuring a ratio, these sources of error are effectively normalized, ensuring the final calculated concentration is trustworthy and robust.[6][13]
Conclusion
Tianeptine-d4 is more than just a heavier version of its parent drug; it is a meticulously designed analytical tool that enables the highest level of confidence in quantitative studies. Its chemical structure, with deuterium atoms strategically placed on the heptanoic acid side chain, ensures it behaves almost identically to the unlabeled analyte throughout the analytical process. The resulting mass difference of approximately 4 amu is the key to its utility, allowing a mass spectrometer to differentiate it and enabling the powerful technique of isotope dilution. For any researcher or scientist in the field of pharmacology, toxicology, or clinical chemistry, the use of Tianeptine-d4 is a critical component for generating accurate, reproducible, and defensible data.
References
- Protocol for Using Deuterated Standards in Mass Spectrometry. Benchchem.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Tianeptine-d4 | CAS Number: 153259-65-5 (unlabelled). BDGSynthesis.
- Tianeptine-d4 | CAS No. 72797-41-2 (Unlabeled). Clearsynth.
- Chemical Name : Tianeptine-d4 (Major). Pharmaffiliates.
- The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Tianeptine-impurities. Pharmaffiliates.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS. United Chemical Technologies.
- Tianeptine: A Novel Atypical Antidepressant that May Provide New Insights into the Biomolecular Basis of Depression. (2005, September 12).
- Analysis of Tianeptine in Dietary Supplements. (2023, September 19). MDPI.
- Tianeptine-D4. Acanthus Research.
- Tianeptine Sodium Salt | CAS 30123-17-2. LGC Standards.
- Chemical structure of tianeptine, chemically described as... ResearchGate.
- Tianeptine. Wikipedia.
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